Cas no 954572-41-9 (2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide)

954572-41-9 structure
Nome do Produto:2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
N.o CAS:954572-41-9
MF:C14H13FN2O
MW:244.264226675034
CID:4661777
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide
- Benzeneacetamide, 4-amino-N-(2-fluorophenyl)-
-
- Inchi: 1S/C14H13FN2O/c15-12-3-1-2-4-13(12)17-14(18)9-10-5-7-11(16)8-6-10/h1-8H,9,16H2,(H,17,18)
- Chave InChI: PCPMDOZKHIZXMK-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=CC=CC=C2F)=O)=CC=C(N)C=C1
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68260-0.25g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
Enamine | EN300-68260-10.0g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080885-1g |
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95% | 1g |
¥1456.0 | 2024-04-17 | |
Enamine | EN300-68260-5.0g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-68260-2.5g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080885-5g |
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95% | 5g |
¥4235.0 | 2024-04-17 | |
TRC | A622020-50mg |
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
Ambeed | A1120659-5g |
2-(4-Aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95% | 5g |
$617.0 | 2024-04-15 | |
Enamine | EN300-68260-1.0g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
A2B Chem LLC | AV59412-2.5g |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide |
954572-41-9 | 95% | 2.5g |
$565.00 | 2024-07-18 |
2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide Literatura Relacionada
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
954572-41-9 (2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide) Produtos relacionados
- 1016532-21-0(5-amino-1-(pyridin-4-yl)methyl-1,2-dihydropyridin-2-one)
- 916484-75-8(Boc-Ser(Fmoc-Tyr(tBu))-OH)
- 2592399-27-2(tert-butyl cis-3-chlorosulfonyl-4-fluoro-pyrrolidine-1-carboxylate)
- 588687-45-0(5-(1-Benzothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol)
- 1361722-41-9(C-(2',3'-Dichloro-4-fluoro-biphenyl-2-yl)-methylamine)
- 449180-76-1(4-(4-Methylpyridin-2-yl)morpholine)
- 896679-00-8(4-fluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide)
- 1805669-99-1(4-Chloro-3-hydroxypyridine-5-acetic acid)
- 18402-22-7(Tetradecyltrichlorosilane; 90%)
- 2137143-96-3(tert-butyl N-(1S)-1-(2-bromo-5-methoxyphenyl)-3-oxopropylcarbamate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:954572-41-9)2-(4-aminophenyl)-N-(2-fluorophenyl)acetamide

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):191.0/555.0